![molecular formula C14H10Cl2O2 B6416481 2-Chloro-4-(3-chloro-2-methylphenyl)benzoic acid, 95% CAS No. 1261958-48-8](/img/structure/B6416481.png)
2-Chloro-4-(3-chloro-2-methylphenyl)benzoic acid, 95%
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Overview
Description
2-Chloro-4-(3-chloro-2-methylphenyl)benzoic acid, or 2C4C3CMPA, is a synthetic organic compound with a broad range of applications in scientific research. It is a white crystalline solid with a melting point of 177-179°C. This compound is soluble in hot water, methanol, ethanol, and acetone, and is insoluble in ether. 2C4C3CMPA is used in a variety of scientific applications, including as a reagent to synthesize other compounds, as a catalyst in organic reactions, and as a substrate in biochemical and physiological studies.
Mechanism of Action
2C4C3CMPA acts as an inhibitor of the enzyme cytochrome P450, which is responsible for the metabolism of a variety of drugs and other compounds. This inhibition can lead to decreased drug metabolism, which can result in increased drug levels in the body. In addition, 2C4C3CMPA can act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2C4C3CMPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the enzyme cytochrome P450, which can lead to decreased drug metabolism and increased drug levels in the body. In addition, 2C4C3CMPA has been shown to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2C4C3CMPA has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in a variety of solvents, making it easy to work with. In addition, its mechanism of action is well-understood, making it a useful tool for studying the effects of cytochrome P450 inhibition and anti-inflammatory activity. However, there are some limitations to the use of 2C4C3CMPA in laboratory experiments. It is not water-soluble, and it is susceptible to hydrolysis, which can lead to the formation of byproducts.
Future Directions
There are a number of potential future directions for the use of 2C4C3CMPA in scientific research. It could be used to study the effects of cytochrome P450 inhibition on drug metabolism, as well as to explore the potential anti-inflammatory effects of chlorinated phenylbenzoic acids. In addition, 2C4C3CMPA could be used to study the effects of environmental pollutants on the growth of bacteria, and it could be used to synthesize other compounds for use in biomedical research. Finally, further research could be conducted to explore the potential therapeutic applications of 2C4C3CMPA in the treatment of various diseases.
Synthesis Methods
2C4C3CMPA can be synthesized by a two-step reaction. The first step involves the reaction of 4-chloro-3-methylbenzoic acid with phosphorus oxychloride, which results in the formation of a chlorinated ester. The second step involves the reaction of the chlorinated ester with 2-chlorobenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 2C4C3CMPA, as well as byproducts.
Scientific Research Applications
2C4C3CMPA has a variety of applications in scientific research. It is used as a reagent to synthesize other compounds, such as 4-chloro-3-methylbenzoic acid and 2-chlorobenzoyl chloride. It is also used as a catalyst in organic reactions and as a substrate in biochemical and physiological studies. In addition, 2C4C3CMPA has been used to study the effects of chlorinated phenylbenzoic acids on the growth of Escherichia coli and Salmonella typhimurium.
properties
IUPAC Name |
2-chloro-4-(3-chloro-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-12(8)15)9-5-6-11(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWABAWSDOHRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690279 |
Source
|
Record name | 3,3'-Dichloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-48-8 |
Source
|
Record name | 3,3'-Dichloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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